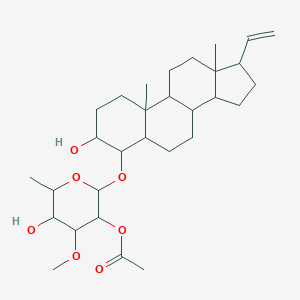
Verrucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verrucoside: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a galactopyranoside moiety linked to a steroidal structure, making it a unique hybrid molecule with potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Verrucoside typically involves multiple steps:
Formation of the Galactopyranoside Moiety: This step involves the protection of hydroxyl groups followed by glycosylation reactions to introduce the galactopyranoside unit.
Steroidal Backbone Synthesis: The steroidal structure is synthesized through a series of reactions including aldol condensation, cyclization, and functional group modifications.
Coupling of the Two Units: The galactopyranoside and steroidal units are coupled using glycosidic bond formation techniques, often involving the use of catalysts and specific reaction conditions to ensure high yield and selectivity.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale synthesis: Utilizing optimized reaction conditions and catalysts to maximize yield and purity.
Purification: Techniques such as chromatography and crystallization to isolate the desired product.
Quality Control: Ensuring the compound meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various esters and ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.
Biology
Enzyme Inhibition Studies: Acts as a substrate or inhibitor in studies involving glycosidases and other enzymes.
Cell Signaling Research: Used to study the role of glycosides in cell signaling pathways.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or pathways.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Biotechnology: Used in the production of bioactive compounds.
Pharmaceuticals: Incorporated into formulations for its biological activity.
Mecanismo De Acción
The mechanism of action of Verrucoside involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may bind to cell surface receptors, modulating signaling pathways.
Pathway Modulation: Alters biochemical pathways by influencing the activity of key enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
alpha-D-Galactopyranoside: Similar sugar moiety but different stereochemistry.
beta-L-Galactopyranoside: Different anomeric configuration.
alpha-L-Glucopyranoside: Different sugar unit but similar glycosidic bond.
Uniqueness
Structural Hybrid: Combines features of both glycosides and steroids, offering unique biological activities.
This detailed article provides a comprehensive overview of Verrucoside, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
141544-59-4 |
|---|---|
Fórmula molecular |
C30H48O7 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
[2-[(17-ethenyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl)oxy]-5-hydroxy-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C30H48O7/c1-7-18-8-10-20-19-9-11-22-25(23(32)13-15-30(22,5)21(19)12-14-29(18,20)4)37-28-27(36-17(3)31)26(34-6)24(33)16(2)35-28/h7,16,18-28,32-33H,1,8-15H2,2-6H3 |
Clave InChI |
GKECJXKITDFENW-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O |
Sinónimos |
4-O-(2-O-acetyldigitalopyranosyl)-5-pregn-20-en-3-ol verrucoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















